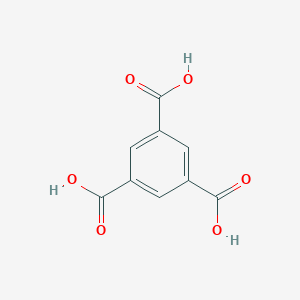

Ácido 1,3,5-bencenotricarboxílico

Descripción general

Descripción

El ácido trimesico, también conocido como ácido benceno-1,3,5-tricarboxílico, es un compuesto orgánico con la fórmula química C₆H₃(CO₂H)₃. Es uno de los tres isómeros del ácido bencenotricarboxílico. Este compuesto es un sólido incoloro y tiene valor comercial como precursor de algunos plastificantes . El ácido trimesico es conocido por su capacidad de formar redes de enlaces de hidrógeno, lo que lo convierte en un compuesto valioso en diversas aplicaciones químicas .

Aplicaciones Científicas De Investigación

El ácido trimesico tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Los dendrímeros basados en ácido trimesico se utilizan como agentes de entrega de biomoléculas.

Medicina: Sirve como intermedio farmacéutico en la síntesis de fármacos y portadores de genes.

Industria: El ácido trimesico se utiliza en la producción de adhesivos, recubrimientos y plastificantes.

Mecanismo De Acción

El mecanismo de acción del ácido trimesico implica su capacidad de formar fuertes enlaces de hidrógeno a través de sus tres grupos de ácidos carboxílicos. Esta propiedad le permite interactuar con varios objetivos moleculares y vías. Por ejemplo, el ácido trimesico puede formar redes de enlaces de hidrógeno estables con otras moléculas, lo que lo hace útil en la formación de estructuras supramoleculares .

Análisis Bioquímico

Biochemical Properties

It is known that it forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding, but specific interactions have not been reported.

Cellular Effects

It has been reported to cause irritation to the eyes, skin, and respiratory tract upon exposure

Molecular Mechanism

It is known to form a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues , which suggests that it may exert its effects at the molecular level through these interactions. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Temporal Effects in Laboratory Settings

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido trimesico se puede sintetizar a través de varios métodos:

Metilación de Friedel-Crafts: Este método implica la metilación de tolueno o xileno con clorometano en presencia de cloruro de aluminio.

Desproporción en Fase Líquida: Este método implica la desproporción de xileno en presencia de cloruro de aluminio.

Oxidación de Mesitileno: El mesitileno se oxida utilizando oxígeno en presencia de un catalizador como acetato de cobalto, acetato de manganeso y acetato de cerio a temperaturas y presiones elevadas.

Métodos de Producción Industrial: La producción industrial de ácido trimesico a menudo implica la oxidación continua de mesitileno en presencia de ácido acético y catalizadores como acetato de cobalto, acetato de manganeso y acetato de cerio. La reacción se lleva a cabo a temperaturas alrededor de 200-210 °C y presiones de 2.0-2.5 MPa .

Análisis De Reacciones Químicas

El ácido trimesico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido trimesico se puede oxidar para formar dióxido de carbono y agua.

Reducción: La reducción del ácido trimesico puede conducir a la formación de derivados del benceno.

Sustitución: El ácido trimesico puede sufrir reacciones de sustitución donde los grupos carboxilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Oxígeno, permanganato de potasio y trióxido de cromo.

Agentes Reductores: Hidruro de aluminio y litio e hidruro de borano y sodio.

Reactivos de Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes.

Principales Productos:

Productos de Oxidación: Dióxido de carbono y agua.

Productos de Reducción: Derivados del benceno.

Productos de Sustitución: Bencenos halogenados, nitrados y sulfonados.

Comparación Con Compuestos Similares

El ácido trimesico se compara con otros compuestos similares como:

Ácido Trimelítico (ácido benceno-1,2,4-tricarboxílico): Similar al ácido trimesico pero con grupos carboxilo en las posiciones 1, 2 y 4.

Ácido Hemimelítico (ácido benceno-1,2,3-tricarboxílico): Otro isómero con grupos carboxilo en las posiciones 1, 2 y 3.

Singularidad: El ácido trimesico es único debido a su estructura simétrica con grupos carboxilo en las posiciones 1, 3 y 5, lo que le permite formar redes de enlaces de hidrógeno altamente estables y lo hace particularmente útil en la síntesis de MOF y otras estructuras supramoleculares .

Propiedades

IUPAC Name |

benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021488 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-95-0 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimesic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

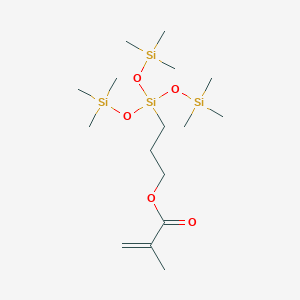

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

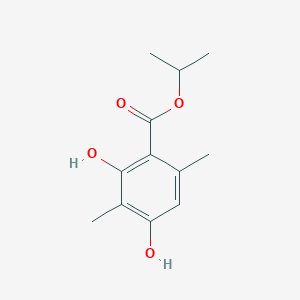

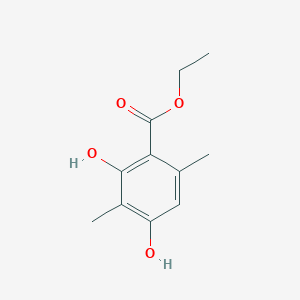

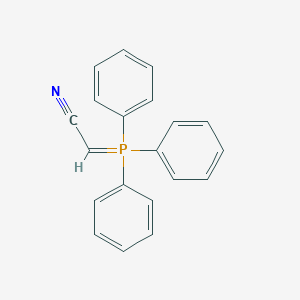

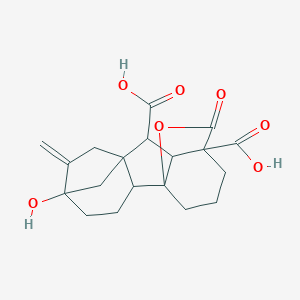

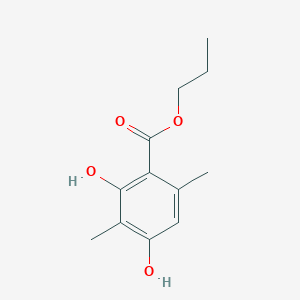

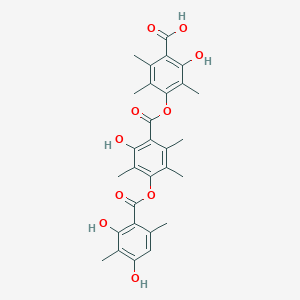

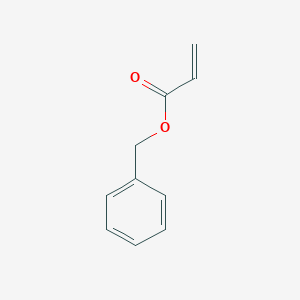

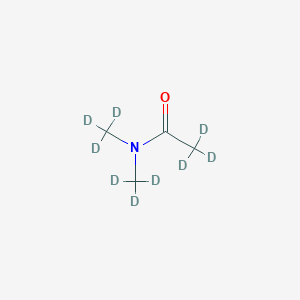

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-Benzenetricarboxylic acid?

A1: The molecular formula of 1,3,5-Benzenetricarboxylic acid is C9H6O6, and its molecular weight is 210.14 g/mol.

Q2: What are the key spectroscopic characteristics of 1,3,5-Benzenetricarboxylic acid?

A2: 1,3,5-Benzenetricarboxylic acid exhibits characteristic peaks in various spectroscopic analyses. Infrared (IR) spectroscopy reveals distinct bands corresponding to carboxyl groups (C=O and O–H stretches), while nuclear magnetic resonance (NMR) spectroscopy provides information about the aromatic protons and carbon atoms. []

Q3: In what solvents is 1,3,5-Benzenetricarboxylic acid soluble?

A3: The solubility of 1,3,5-Benzenetricarboxylic acid varies depending on the solvent and temperature. It shows good solubility in ethanol and methanol, moderate solubility in ethylene glycol, and lower solubility in water, isopropyl alcohol, and isobutyl alcohol. []

Q4: What is the thermal stability of 1,3,5-Benzenetricarboxylic acid?

A4: The thermal stability of 1,3,5-Benzenetricarboxylic acid and its complexes depends on their structure and composition. Thermogravimetric analysis (TGA) has shown that some complexes start to decompose at temperatures above 390 °C. []

Q5: Can metal-organic frameworks (MOFs) derived from 1,3,5-Benzenetricarboxylic acid act as catalysts?

A5: Yes, MOFs like MOF-808-X synthesized using 1,3,5-Benzenetricarboxylic acid exhibit promising catalytic activity in reactions such as the direct synthesis of dimethyl carbonate from CO2 and methanol. []

Q6: How does the ZrOCl2·8H2O/BTC molar ratio impact the catalytic activity of MOF-808-X in dimethyl carbonate synthesis?

A6: The ZrOCl2·8H2O/BTC molar ratio during MOF-808-X synthesis significantly influences its catalytic performance by affecting the surface area, micropore size, and the number of acidic-basic sites available for the reaction. []

Q7: Have computational methods been used to study 1,3,5-Benzenetricarboxylic acid?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate hydrogen bonding interactions of 1,3,5-Benzenetricarboxylic acid with molecules like bipyridine, providing insights into the formation and stability of supramolecular assemblies. []

Q8: Can DFT predict the energetics of guest-host interactions in MOFs derived from 1,3,5-Benzenetricarboxylic acid?

A8: Yes, DFT calculations are valuable tools for understanding the interactions between guest molecules and MOFs. Studies have used DFT to evaluate the configurations and energetics of Dimethyl Disulfide (DMDS) adsorption in Cu-BTC, a MOF derived from 1,3,5-Benzenetricarboxylic acid. []

Q9: How does modifying the substituents on 1,3,5-Benzenetricarboxylic acid affect its coordination behavior?

A9: Introducing different substituents on the benzene ring of 1,3,5-Benzenetricarboxylic acid can alter its steric and electronic properties, influencing its coordination modes with metal ions and ultimately impacting the structures and properties of the resulting complexes. [, , ]

Q10: How can the stability of 1,3,5-Benzenetricarboxylic acid-based materials be enhanced?

A10: The stability of 1,3,5-Benzenetricarboxylic acid-based materials can be improved through various strategies, including the selection of appropriate metal ions, the introduction of hydrophobic groups, and the control of synthesis conditions to optimize crystal size and morphology. []

Q11: What analytical techniques are commonly employed to characterize materials derived from 1,3,5-Benzenetricarboxylic acid?

A11: A variety of techniques are used to characterize 1,3,5-Benzenetricarboxylic acid-based materials, including: * Single-crystal X-ray diffraction: Determines crystal structure. [, , , , , , , , , , , ] * Powder X-ray diffraction: Identifies and confirms crystalline phases. [, , , ] * Elemental analysis: Determines elemental composition. [, , , , , ] * Infrared (IR) spectroscopy: Identifies functional groups. [, , , , , , , , ] * Thermogravimetric analysis (TGA): Studies thermal stability. [, , , ] * UV-Vis spectroscopy: Analyzes optical properties. [, ] * Fluorescence spectroscopy: Investigates luminescence properties. [, , , , , ] * Scanning electron microscopy (SEM): Examines morphology and microstructure. [, , ]

Q12: What is the environmental fate of 1,3,5-Benzenetricarboxylic acid-based materials?

A12: While research on the specific environmental impact and degradation pathways of 1,3,5-Benzenetricarboxylic acid-based materials is limited, their fate depends on factors like the incorporated metal ions, environmental conditions (pH, temperature, microbial activity), and the presence of other degrading agents.

Q13: What are some key applications of 1,3,5-Benzenetricarboxylic acid and its derivatives?

A13: 1,3,5-Benzenetricarboxylic acid and its derivatives find applications in diverse areas, including:

* **Metal-organic frameworks (MOFs):** Building block for porous materials used in gas storage, separation, and catalysis. [, , , ]* **Coordination polymers:** Synthesis of materials with tailored structures and properties for applications in sensors, electronics, and biomedical fields. [, , , , , , , , , , , , , ]* **Nucleating agents:** Enhancement of crystallization processes in polymers like isotactic polypropylene. [, ]* **Adsorbents:** Removal of pollutants from solutions, such as benzothiophene from fuels. []* **Precursors for hyperbranched polymers:** Synthesis of polymers with unique properties for coatings and drug delivery applications. [, ]Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)